N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide
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Overview
Description
N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide is a complex organic compound that features both pyrimidine and chromen structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and chromen intermediates, followed by their coupling under specific conditions.
Pyrimidine Intermediate Synthesis: This step involves the formation of the pyrimidine ring through a series of condensation reactions.
Chromen Intermediate Synthesis: The chromen structure is synthesized through cyclization reactions.
Coupling Reaction: The final step involves coupling the pyrimidine and chromen intermediates using reagents such as coupling agents and catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with biological macromolecules.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine and chromen derivatives, such as:
- N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide
- 2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide
Uniqueness
What sets N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide apart is its combined pyrimidine and chromen structures, which provide a unique set of chemical and biological properties. This dual structure allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C28H21N4O6+ |
---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
N-(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-3-ium-5-ylidene)-2-(4-oxo-2-phenylchromen-6-yl)oxyacetamide |
InChI |
InChI=1S/C28H20N4O6/c1-31-27(35)25(26(29)32(28(31)36)18-10-6-3-7-11-18)30-24(34)16-37-19-12-13-22-20(14-19)21(33)15-23(38-22)17-8-4-2-5-9-17/h2-15,29H,16H2,1H3/p+1 |
InChI Key |
QRMQGNGFAAYYAR-UHFFFAOYSA-O |
Canonical SMILES |
CN1C(=O)C(=NC(=O)COC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4)C(=[N+](C1=O)C5=CC=CC=C5)N |
Origin of Product |
United States |
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